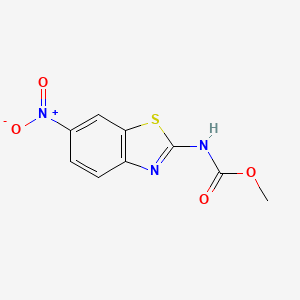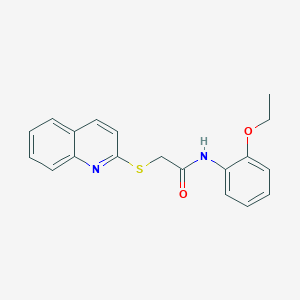![molecular formula C19H22N2O3S B5723460 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAPS, is a chemical compound that has been shown to have potential uses in scientific research.
Applications De Recherche Scientifique
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have potential uses in scientific research, particularly in the field of neuroscience. It has been found to act as a selective 5-HT1A receptor antagonist, which means it can block the effects of serotonin on this receptor. This property makes 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the role of 5-HT1A receptors in various physiological and behavioral processes.
Mécanisme D'action
The mechanism of action of 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine involves its ability to selectively bind to and block the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and pain perception. By blocking this receptor, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can modulate these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of neuronal activity, and the modulation of pain perception. These effects make 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the underlying mechanisms of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of future directions for research involving 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, including the exploration of its effects on other physiological and behavioral processes, the development of more selective compounds that target specific subtypes of the 5-HT1A receptor, and the investigation of its potential therapeutic uses in the treatment of various disorders. Overall, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with piperazine to form the desired product, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-5-6-8-17(16)15-19(22)20-11-13-21(14-12-20)25(23,24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPGVNPYGLJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)


![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)


![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)